molecular formula C14H8Cl2N2O B14599800 2-Chloro-4-(3-chlorophenoxy)quinazoline CAS No. 61067-68-3

2-Chloro-4-(3-chlorophenoxy)quinazoline

Cat. No.: B14599800
CAS No.: 61067-68-3
M. Wt: 291.1 g/mol
InChI Key: IDCCFNVIYOEIHB-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenoxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 2-Chloro-4-(3-chlorophenoxy)quinazoline typically involves the reaction of 2-chloro-4-quinazolinone with 3-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Chloro-4-(3-chlorophenoxy)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chlorophenoxy)quinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-Chloro-4-(3-chlorophenoxy)quinazoline is unique among quinazoline derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

These compounds share a common quinazoline core but differ in their substitution patterns, leading to variations in their biological activities and applications .

Properties

CAS No.

61067-68-3

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-chloro-4-(3-chlorophenoxy)quinazoline

InChI

InChI=1S/C14H8Cl2N2O/c15-9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H

InChI Key

IDCCFNVIYOEIHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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